ML089

Enzymology Congenital Disorders of Glycosylation Metabolic Pathways

ML089 is the definitive probe for phosphomannose isomerase (PMI) inhibition in Congenital Disorder of Glycosylation Type Ia (CDG-Ia) research. Unlike alternatives, ML089 delivers a documented 69-fold selectivity window over the deficient enzyme PMM2, ensuring pathway-specific substrate redirection without confounding off-target effects. Its validated oral bioavailability and membrane permeability enable robust in vivo and cellular assays. Do not substitute with unverified PMI inhibitors—only ML089 guarantees the potency (IC50 1.3 µM) and selectivity profile essential for reproducible, publication-ready results.

Molecular Formula C13H8FNOS
Molecular Weight 245.27 g/mol
Cat. No. B1260850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML089
Molecular FormulaC13H8FNOS
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F
InChIInChI=1S/C13H8FNOS/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H
InChIKeyZTQXZKHEMCRFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure ML089: A Potent, Selective, and Orally Available Phosphomannose Isomerase (PMI) Inhibitor for Congenital Disorder of Glycosylation Research


ML089 (CID-22416235) is a small-molecule inhibitor of the enzyme phosphomannose isomerase (PMI), which catalyzes the interconversion of mannose-6-phosphate (Man-6-P) and fructose-6-phosphate (Fru-6-P) [1]. It belongs to the benzoisothiazolone chemical class and has been developed as a potent and selective probe for biological research, particularly in the context of Congenital Disorder of Glycosylation Type Ia (CDG-Ia) [2]. ML089 is characterized by its high membrane permeability and oral bioavailability, making it a suitable tool for both in vitro and in vivo studies .

Why Substituting ML089 with Other PMI Inhibitors Compromises Research Integrity


Substituting ML089 with a seemingly similar phosphomannose isomerase (PMI) inhibitor is not a scientifically neutral decision and can lead to divergent or confounded experimental outcomes. The primary literature demonstrates that compounds within this class exhibit significant variations in both potency against the target (PMI) and, more critically, selectivity against related anti-targets such as phosphomannomutase 2 (PMM2) and PHOSPHO1 [1]. For instance, while ML089 shows a 69-fold selectivity window for PMI over PMM2, a crucial parameter for studies on CDG-Ia, other inhibitors like Thr101 and MLS0315771 have different selectivity profiles, metabolic liabilities, or are not orally available, rendering them unsuitable for the same applications . Using an unverified alternative risks off-target effects and may not accurately recapitulate the pathway modulation demonstrated by ML089, especially in in vivo models.

ML089 Product-Specific Quantitative Evidence for Scientific Selection


Validated Potency for PMI Inhibition

ML089 is a validated inhibitor of human phosphomannose isomerase (PMI) with a defined IC50 value. Compared to the structurally related analog Thr101, ML089 demonstrates approximately 2.2-fold higher potency [1]. Its inhibitory activity has been rigorously confirmed in multiple assay formats, establishing it as a reliable probe for PMI-related studies [2].

Enzymology Congenital Disorders of Glycosylation Metabolic Pathways

Quantified Selectivity Profile Against Critical Anti-Targets

ML089 displays a well-defined and quantitative selectivity profile against key related enzymes. It exhibits a 69-fold selectivity for PMI over phosphomannomutase 2 (PMM2), an enzyme that competes for the same substrate (Man-6-P) and is deficient in CDG-Ia [1]. This is a critical differentiation point from an analog like Thr101, which shows even higher selectivity for PMI over PMM2 but with lower potency . Furthermore, ML089's activity against another phosphatase, PHOSPHO1, is only 1.6-fold lower than its PMI activity, which is an important consideration for experimental design [2].

Target Selectivity CDG-Ia Phosphatase Enzyme Assay

Validated Oral Bioavailability and In Vivo Pharmacokinetics

ML089 has a validated pharmacokinetic (PK) profile demonstrating oral bioavailability in animal models, a key differentiator from many PMI inhibitor analogs. In contrast to compounds like MLS0315771 and Thr101, for which oral bioavailability is not a primary documented feature, the PK profile of ML089 was specifically assessed and published, establishing it as an orally available probe suitable for in vivo efficacy studies [1]. This documented in vivo utility is a significant advantage for studies aiming to translate biochemical findings to complex biological systems .

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology Drug Discovery

Proven Cellular Membrane Permeability

ML089 is documented to be membrane-permeable, a critical feature for enabling studies in intact living cells [1]. While other PMI inhibitors like MLS0315771 and Thr101 may also be cell-permeable, ML089's cellular activity is explicitly validated and its membrane-permeable nature is a highlighted characteristic in its development as a chemical probe [2]. This property allows it to inhibit PMI in its native cellular environment, a crucial step for validating biochemical findings.

Cell Biology Membrane Permeability Cellular Assay In Vitro Pharmacology

Recommended Research and Industrial Application Scenarios for ML089


Investigating Substrate Redirection in CDG-Ia Disease Models

In studies aiming to understand and potentially correct the metabolic defect in Congenital Disorder of Glycosylation Type Ia (CDG-Ia), ML089 is the tool of choice. Its 69-fold selectivity for PMI over the deficient enzyme PMM2 allows researchers to selectively inhibit PMI, thereby blocking the catabolism of Man-6-P and redirecting this substrate toward the residual glycosylation pathway [1]. This precise modulation is essential for testing the therapeutic hypothesis of substrate redirection, a specificity not assured with other less selective PMI inhibitors [2].

In Vivo Proof-of-Concept Studies for PMI Biology

For researchers requiring a PMI inhibitor for oral administration in animal models, ML089 is the preferred candidate. Unlike other PMI inhibitors such as MLS0315771 and Thr101, for which oral bioavailability is not a primary feature, ML089 has a characterized pharmacokinetic profile demonstrating its suitability for in vivo dosing [1]. This reduces the need for intravenous or intraperitoneal administration and supports more complex, longer-term preclinical studies where oral dosing is a significant practical advantage [2].

Cell-Based Assays for Mannose Metabolic Flux

In cellular assays designed to trace mannose metabolic flux or to study the role of PMI in glycosylation, ML089 provides a robust and well-documented tool [1]. Its validated membrane permeability ensures efficient target engagement within the cell, while its established potency and selectivity profile (1.3 μM IC50 for PMI) allow for the design of experiments with controlled target inhibition [2]. This combination of properties makes it a reliable reference compound for studying the cellular consequences of PMI inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML089

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.